Lead(II) bromide (PbBr2) is a high-purity inorganic halide salt fundamentally utilized as a structural precursor in the synthesis of wide-bandgap metal halide perovskites, specialized optical glasses, and metallurgical formulations. Presenting as a white powder with a melting point of approximately 373 °C, it exhibits distinct coordination chemistry in aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. In industrial and scientific procurement, PbBr2 is primarily selected to precisely engineer the optical bandgap and crystallization kinetics of optoelectronic films, offering a critical tuning mechanism that cannot be achieved with standard iodide or chloride analogs.
Substituting Lead(II) bromide with generic analogs like Lead(II) iodide (PbI2) or Lead(II) chloride (PbCl2) results in catastrophic process and performance failures. Optically, replacing PbBr2 with PbI2 collapses the wide bandgap required for tandem solar cells and indoor photovoltaics, shifting the absorption edge from the highly desirable 1.7–2.3 eV range down to a narrow 1.57 eV [1]. From a processability standpoint, PbBr2 exhibits inverse solubility behavior in DMSO—precipitating at elevated temperatures—whereas PbI2 shows direct, continuous solubility upon heating [2]. Consequently, applying standard PbI2 thermal annealing or spin-coating protocols to a PbBr2-based formulation will cause premature crystallization, severe phase segregation, and non-uniform film morphology.
Lead(II) bromide is the primary precursor used to widen the optical bandgap of lead halide perovskites. While pure Lead(II) iodide (PbI2) yields a narrow bandgap optimized for single-junction sunlight harvesting, incorporating PbBr2 shifts the absorption edge. A high-bromide formulation (Br:I ratio of 1:2) achieves a bandgap of 1.72 eV, whereas a low-bromide baseline (Br:I ratio 1:11) yields 1.57 eV [1]. This tunable blue-shift is strictly dependent on the PbBr2 precursor concentration and cannot be achieved using purely iodide or chloride salts.
| Evidence Dimension | Optical Bandgap (Eg) |
| Target Compound Data | 1.72 eV (High-Br mixed perovskite, 1:2 Br:I ratio) |
| Comparator Or Baseline | 1.57 eV (Low-Br baseline, 1:11 Br:I ratio) |
| Quantified Difference | +0.15 eV blue-shift enabling ambient/indoor light harvesting |
| Conditions | p-i-n perovskite solar cells under AM1.5G and ambient lighting |
Procuring PbBr2 allows manufacturers to tune the absorber layer for tandem solar cells or indoor light-harvesting applications where a wider bandgap is mandatory.
Generic substitution of PbI2 with PbBr2 in solution-processed workflows fails due to fundamentally different solvation thermodynamics. In DMSO, PbI2-based perovskites exhibit direct solubility (solubility increases continuously up to 120 °C). In stark contrast, PbBr2-derived perovskites demonstrate inverse solubility behavior, reaching a peak solubility of approximately 5 M at 45 °C before decreasing at higher temperatures (>75 °C)[1]. This requires buyers to adopt specific thermal annealing and spin-coating windows tailored exclusively to the PbBr2 precursor.
| Evidence Dimension | Temperature-Dependent Solubility in DMSO |
| Target Compound Data | Inverse solubility (peaks at ~5 M at 45 °C, decreases >75 °C) |
| Comparator Or Baseline | Direct solubility (increases continuously from 30 °C to 120 °C for PbI2) |
| Quantified Difference | Fundamental shift from direct to inverse thermal solubility profiles |
| Conditions | Precursor dissolution in anhydrous DMSO under argon atmosphere |
Process engineers must procure PbBr2 with the understanding that its unique solvent coordination requires lower-temperature processing windows to prevent premature precipitation.
The purity grade of Lead(II) bromide directly dictates the trap-state density in the final optoelectronic film. Utilizing ultra-high purity (99.999% trace metals basis) PbBr2 minimizes the introduction of deep-level metallic impurities that act as non-radiative recombination centers. Films processed with 99.999% PbBr2, combined with proper interface engineering, achieve defect densities as low as 1.22 × 10^16 cm^-3 [1]. Lower purity grades (e.g., 98-99%) introduce stoichiometric imbalances and trace contaminants that exponentially increase trap density, severely degrading the open-circuit voltage.
| Evidence Dimension | Trap-State Defect Density (nt) |
| Target Compound Data | 1.22 × 10^16 cm^-3 (using 99.999% purity PbBr2 with passivation) |
| Comparator Or Baseline | 2.09 × 10^16 cm^-3 (unoptimized/lower purity baselines) |
| Quantified Difference | 41.6% reduction in bulk/interface defect density |
| Conditions | Space-charge-limited current (SCLC) measurements via trap-filling limit voltage (VTFL) |
Procurement of 99.999% purity PbBr2 is non-negotiable for commercial solar applications where minimizing voltage loss is critical for high power conversion efficiency.
For large-area, solvent-free manufacturing, Lead(II) bromide offers a highly favorable thermal evaporation profile compared to other halides. PbBr2 has a melting point of approximately 370 °C and can be efficiently sublimed at 450 °C in high vacuum [1]. This distinct vapor pressure curve differs significantly from PbCl2 and PbI2, requiring dedicated quartz crystal microbalance (QCM) tooling. The ability to co-evaporate PbBr2 with alkali halides (like CsBr, melting point ~630 °C) at controlled rates enables the scalable deposition of uniform, wide-bandgap inorganic perovskite modules.
| Evidence Dimension | Vacuum Evaporation / Melting Temperature |
| Target Compound Data | ~370 °C melting point, evaporates at ~450 °C |
| Comparator Or Baseline | ~630 °C melting point for CsBr co-reactant |
| Quantified Difference | 260 °C lower melting point than CsBr, requiring independent thermal source control |
| Conditions | High-vacuum physical vapor deposition (PVD) system |
Buyers scaling up to vacuum-deposited perovskite modules must select PbBr2 for its specific sublimation kinetics, which dictate the thermal budget of the PVD process.
Because PbBr2 enables precise blue-shifting of the perovskite absorption edge, it is the mandatory precursor for fabricating the 1.7–1.8 eV wide-bandgap top layers in perovskite/silicon tandem solar cells [1]. It allows the top cell to harvest high-energy visible light while transmitting infrared photons to the bottom silicon cell.
Due to its specific melting point (~370 °C) and stable sublimation kinetics at ~450 °C, PbBr2 is highly suited for large-area, solvent-free physical vapor deposition (PVD)[2]. It is the precursor of choice for scaling up uniform inorganic perovskite films without the solvent-coordination complications found in wet chemistry.
The incorporation of PbBr2 into mixed-halide systems creates absorbers specifically tuned to the emission spectra of ambient white LEDs. By utilizing a high-bromide formulation, manufacturers can maximize the open-circuit voltage under low-intensity indoor lighting, outperforming standard silicon or pure-iodide devices[1].
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